An In-depth Technical Guide to the Core Basic Properties of 2-Chloroethyl Methyl Ether
An In-depth Technical Guide to the Core Basic Properties of 2-Chloroethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl methyl ether (CEME), also known as 2-methoxyethyl chloride, is a halogenated ether with the chemical formula C₃H₇ClO. It is a colorless to yellowish liquid at room temperature and is primarily utilized as a versatile reagent in organic synthesis.[1] Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, makes it a valuable building block for the introduction of the methoxyethyl group in the synthesis of a variety of compounds, including pharmaceuticals and other specialty chemicals. Notably, it has been used in the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine (B153573) derivatives, which have been investigated for their antiviral properties.[1][2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-chloroethyl methyl ether, detailed experimental protocols, and a discussion of its potential biological relevance.
Chemical and Physical Properties
The core physicochemical properties of 2-chloroethyl methyl ether are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| IUPAC Name | 1-chloro-2-methoxyethane | [3] |
| Synonyms | 2-Methoxyethyl chloride, Methyl 2-chloroethyl ether | [2][3] |
| CAS Number | 627-42-9 | [3] |
| Molecular Formula | C₃H₇ClO | [3] |
| Molecular Weight | 94.54 g/mol | [2] |
| Appearance | Clear colorless to yellowish liquid | [1] |
| Melting Point | -55 °C | [1] |
| Boiling Point | 89-90 °C | [2] |
| Density | 1.035 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.408 | [2] |
| Flash Point | 15 °C (59 °F) | [1] |
| Solubility | Soluble in water (60 g/L at 20°C). Miscible with many organic solvents. | [4][5] |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | δ (ppm): 3.66-3.64 (t, 2H, -CH₂Cl), 3.55-3.53 (t, 2H, -OCH₂-), 3.37 (s, 3H, -OCH₃) |
| Mass Spectrum (EI) | Key fragments (m/z): 94 (M+), 63, 59, 45, 29 |
Experimental Protocols
Synthesis of 2-Chloroethyl Methyl Ether
A common and effective method for the synthesis of 2-chloroethyl methyl ether involves the chlorination of ethylene (B1197577) glycol methyl ether using thionyl chloride.
Detailed Protocol:
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Reaction Setup: In a flask equipped with a dropping funnel, a magnetic stirrer, a reflux condenser with a gas outlet connected to a tail gas absorption trap (e.g., a sodium hydroxide (B78521) solution), add ethylene glycol methyl ether and a catalytic amount of N,N-dimethylaniline to an organic solvent such as n-hexane.
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Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride from the dropping funnel with continuous stirring. The molar ratio of N,N-dimethylaniline to ethylene glycol methyl ether to thionyl chloride should be approximately 0.015:1:1.1.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for one hour. Subsequently, heat the reaction mixture to 30-40°C for 4 hours, and then increase the temperature to 50-70°C for a final 30 minutes to ensure the reaction goes to completion.
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Work-up: Cool the reaction mixture and pour it into a 10% aqueous sodium bicarbonate solution to neutralize the excess acid. Adjust the pH to be between 7 and 9.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent used in the reaction. Combine the organic layers and wash them sequentially with a dilute aqueous base solution and then with distilled water.
-
Drying and Purification: Dry the organic layer over anhydrous potassium carbonate. Filter the drying agent and purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 89-90°C.
Purification by Fractional Distillation
Crude 2-chloroethyl methyl ether can be purified by fractional distillation to remove any unreacted starting materials, byproducts, and solvent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.
-
Distillation: Place the crude 2-chloroethyl methyl ether in the distillation flask along with a few boiling chips. Heat the flask gently.
-
Fraction Collection: Discard the initial low-boiling fraction, which may contain residual solvent. Collect the fraction that distills at a constant temperature of 89-90°C.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Sample Preparation: Prepare a dilute solution of 2-chloroethyl methyl ether in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: As a neat liquid, place a drop of the sample between two KBr or NaCl plates, or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Safety and Handling
2-Chloroethyl methyl ether is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. I[6]t is also a suspected carcinogen. T[7]herefore, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. K[6]eep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.
Biological Activity and Toxicological Insights
Direct studies on the biological activity and specific signaling pathway modulation by 2-chloroethyl methyl ether are limited in publicly available scientific literature. However, its use as a synthetic precursor for biologically active molecules, such as antiviral thieno[2,3-d]pyrimidine nucleosides, indicates its relevance in drug development.
[1][8][9]The toxicology of 2-chloroethyl methyl ether is not extensively documented, but it is classified as a chloroalkyl ether, a class of compounds that includes known carcinogens. D[10]ue to its chemical structure, it is considered potentially toxic and carcinogenic.
[7]Insights into its potential metabolic fate can be drawn from related compounds. For instance, other chloroalkyl ethers like bis(2-chloroethyl)ether are metabolized in rats to compounds such as thiodiglycolic acid and 2-chloroethoxyacetic acid. T[11]he 2-methoxyethyl group, present in 2-chloroethyl methyl ether, is found in the reproductive toxicant 2-methoxyethanol (B45455). 2-Methoxyethanol is metabolized to methoxyacetic acid, which is believed to be the active toxic metabolite.
[12]Hypothetical Mechanism of Cellular Interaction
Given its structure as a reactive alkylating agent, a hypothetical mechanism of action for 2-chloroethyl methyl ether at the cellular level could involve nucleophilic substitution reactions with biological macromolecules. This is a common mechanism for many alkylating agents that exhibit toxicity and carcinogenicity.
This diagram illustrates a plausible, yet unconfirmed, mechanism where 2-chloroethyl methyl ether, due to its electrophilic nature, could directly alkylate nucleophilic sites on cellular macromolecules like DNA and proteins. Alternatively, it could undergo metabolic activation to form other reactive species that then cause cellular damage. Such events could lead to downstream effects like genotoxicity, protein dysfunction, and oxidative stress, which are common mechanisms of toxicity for alkylating agents. It is crucial to emphasize that this pathway is hypothetical and serves as a framework for potential toxicological investigation rather than a depiction of established biological fact.
Conclusion
2-Chloroethyl methyl ether is a valuable synthetic reagent with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis are available, and standard methods can be applied for its purification and analysis, there is a significant gap in the understanding of its biological activity and toxicological profile. Its structural similarity to known toxicants warrants careful handling and further investigation. For researchers in drug development, its utility as a building block for bioactive molecules is established, but its own biological effects remain an area ripe for exploration. The information provided in this guide serves as a foundational resource for the safe and effective use of 2-chloroethyl methyl ether in a research setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Chloroethyl methyl ether 98 627-42-9 [sigmaaldrich.com]
- 3. 2-Chloroethyl methyl ether [webbook.nist.gov]
- 4. 2-Chloroethyl methyl ether, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and antimicrobial activity of some cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidines. | Sigma-Aldrich [sigmaaldrich.com]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytogenetic effects of 2-methoxyethanol and its metabolite, methoxyacetaldehyde, in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
